What are the chemical structure and physical properties of 4-Methyl-2-(1-sulfanylethyl)phenol?
What are the chemical structure and physical properties of 4-Methyl-2-(1-sulfanylethyl)phenol?
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure and physical properties of 4-Methyl-2-(1-sulfanylethyl)phenol. As a specialized phenolic compound, it holds potential for applications in materials science and medicinal chemistry, primarily owing to its antioxidant and metal-chelating properties. This document elucidates its structural characteristics, predicted physical and spectral properties, a plausible synthetic route, and discusses its potential applications in research and development.
Chemical Structure and Identification
4-Methyl-2-(1-sulfanylethyl)phenol is an organic compound featuring a phenol ring substituted with a methyl group at the para position and a 1-sulfanylethyl group at the ortho position relative to the hydroxyl group.
Structural Representation
The chemical structure of 4-Methyl-2-(1-sulfanylethyl)phenol is illustrated below. The molecule's functionality is derived from its phenolic hydroxyl group, the electron-donating methyl group, and the sulfur-containing ethyl substituent.
Caption: Chemical structure of 4-Methyl-2-(1-sulfanylethyl)phenol.
Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 4-Methyl-2-(1-sulfanylethyl)phenol | - |
| CAS Number | 1156101-33-5 | [1] |
| Molecular Formula | C9H12OS | [1] |
| Molecular Weight | 168.26 g/mol | [1] |
| Canonical SMILES | CC1=CC(=C(C=C1)O)C(C)S | - |
| InChI | InChI=1S/C9H12OS/c1-6-3-4-9(11)8(5-6)7(2)12/h3-5,7,11-12H,1-2H3 | - |
| InChIKey | Not available | - |
Predicted Physical Properties
Due to the limited availability of experimental data, the following physical properties are predicted based on the compound's structure and comparison with analogous molecules.
| Property | Predicted Value | Basis of Prediction |
| Melting Point | Solid at room temperature | Phenolic compounds with similar molecular weights are typically solids. |
| Boiling Point | > 200 °C | The presence of a hydroxyl group allows for hydrogen bonding, leading to a higher boiling point compared to non-polar analogues. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone, DMSO). | The phenolic hydroxyl group imparts some water solubility, while the aromatic ring and alkyl groups favor solubility in organic solvents. |
| pKa | ~10 | The pKa of phenol is approximately 10. The methyl group (electron-donating) and the sulfanylethyl group are expected to have a minor influence on the acidity of the phenolic proton.[2][3] |
Predicted Spectral Data
The following spectral characteristics are predicted for 4-Methyl-2-(1-sulfanylethyl)phenol and can be used as a reference for experimental validation.
1H NMR Spectroscopy
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| Phenolic -OH | 4.5 - 6.0 | singlet (broad) | - |
| Aromatic -H (ortho to -OH) | ~6.8 | doublet | J ≈ 8 |
| Aromatic -H (meta to -OH) | ~7.0 | doublet | J ≈ 8 |
| Aromatic -H (ortho to -CH(SH)CH3) | ~7.1 | singlet | - |
| -CH (SH)CH3 | 3.5 - 4.0 | quartet | J ≈ 7 |
| -SH | 1.5 - 2.5 | doublet | J ≈ 7 |
| -CH(SH)CH 3 | 1.4 - 1.6 | doublet | J ≈ 7 |
| Ar-CH 3 | ~2.3 | singlet | - |
Note: Chemical shifts are referenced to TMS in CDCl3 and can vary based on solvent and concentration.[4][5][6]
13C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (ppm) |
| C-OH | 150 - 155 |
| C-CH(SH)CH3 | 125 - 130 |
| Aromatic C-H | 115 - 130 |
| C-CH3 | 130 - 135 |
| C H(SH)CH3 | 35 - 45 |
| CH(SH)C H3 | 20 - 25 |
| Ar-C H3 | 20 - 25 |
Note: Chemical shifts are referenced to TMS in CDCl3.[4][5][6]
Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm-1) | Intensity |
| O-H stretch (phenolic) | 3200 - 3600 | Strong, broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| S-H stretch | 2550 - 2600 | Weak |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to strong |
| C-O stretch (phenolic) | 1200 - 1260 | Strong |
Note: The broadness of the O-H stretch is due to hydrogen bonding.[7][8][9]
Mass Spectrometry
| Ion | m/z | Description |
| [M]+ | 168 | Molecular ion |
| [M - CH3]+ | 153 | Loss of a methyl group |
| [M - SH]+ | 135 | Loss of the sulfhydryl radical |
| [M - C2H5S]+ | 107 | Loss of the sulfanylethyl radical |
Note: Fragmentation patterns can be complex and may include rearrangements.[10][11][12]
Proposed Synthetic Pathway
A plausible synthetic route for 4-Methyl-2-(1-sulfanylethyl)phenol would involve the ortho-functionalization of 4-methylphenol (p-cresol).
Caption: Proposed synthetic workflow for 4-Methyl-2-(1-sulfanylethyl)phenol.
Experimental Protocol
Step 1: Friedel-Crafts Acylation of 4-Methylphenol
-
To a cooled solution of 4-methylphenol in a suitable solvent (e.g., dichloromethane), add aluminum chloride (AlCl3) portion-wise.
-
Slowly add acetyl chloride to the reaction mixture while maintaining a low temperature.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Quench the reaction by carefully adding water and extract the product with an organic solvent.
-
Purify the resulting 2-acetyl-4-methylphenol by column chromatography.
Step 2: Reduction of the Ketone
-
Dissolve 2-acetyl-4-methylphenol in ethanol.
-
Add sodium borohydride (NaBH4) in portions at 0 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed.
-
Acidify the mixture and extract the product, 2-(1-hydroxyethyl)-4-methylphenol.
Step 3: Conversion to the Thiol
-
Treat the alcohol, 2-(1-hydroxyethyl)-4-methylphenol, with a halogenating agent such as phosphorus tribromide (PBr3) to form the corresponding bromide.
-
React the resulting bromide with a sulfur nucleophile, such as sodium hydrosulfide (NaSH), in a suitable solvent (e.g., ethanol or DMF) to yield the final product, 4-Methyl-2-(1-sulfanylethyl)phenol.
-
Purify the final compound by column chromatography.
Potential Applications in Research and Drug Development
The unique structural features of 4-Methyl-2-(1-sulfanylethyl)phenol suggest several potential areas of application for researchers and drug development professionals.
Antioxidant and Polymer Stabilizer
Phenolic compounds are well-known for their antioxidant properties, acting as radical scavengers. The bulky ortho-substituent may enhance this activity by stabilizing the resulting phenoxyl radical. This makes the compound a candidate for use as a stabilizer in polymers and other materials susceptible to oxidative degradation.[13]
Intermediate in Medicinal Chemistry
The phenol and thiol functionalities provide reactive handles for further chemical modifications, making it a versatile building block for the synthesis of more complex molecules. Phenolic scaffolds are prevalent in a wide range of pharmaceuticals.[14] The introduction of a sulfur-containing moiety can influence the pharmacokinetic and pharmacodynamic properties of a lead compound.
Ligand for Metal Complexes
The presence of hydroxyl and sulfhydryl groups makes 4-Methyl-2-(1-sulfanylethyl)phenol a potential bidentate ligand for the chelation of metal ions. Such complexes can have applications in catalysis or as therapeutic agents.[15][16]
Safety and Handling
As with all phenolic compounds, 4-Methyl-2-(1-sulfanylethyl)phenol should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Direct contact with skin and eyes should be avoided.
Conclusion
4-Methyl-2-(1-sulfanylethyl)phenol is a substituted phenol with potential applications in various fields of chemical research and development. While experimental data on this specific compound is scarce, its properties can be reasonably predicted based on its chemical structure and analogy to related compounds. This guide provides a foundational understanding of its chemical and physical characteristics to aid researchers in its synthesis, identification, and exploration of its potential applications. Further experimental investigation is warranted to validate the predicted properties and fully elucidate the utility of this compound.
Sources
- 1. 1156101-33-5|4-Methyl-2-(1-sulfanylethyl)phenol|BLD Pharm [bldpharm.com]
- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 3. The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. chem.washington.edu [chem.washington.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. Phenol, 2-(1,1-dimethylethyl)-4-methyl- [webbook.nist.gov]
- 12. Purdue Chemistry: Wenthold Group: Mass Spectrometric Detection of Phenols using the Gibbs Reaction [chem.purdue.edu]
- 13. EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol - Google Patents [patents.google.com]
- 14. Phenols in Pharmaceuticals: Analysis of a Recurring Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bioactivity of Formerly Synthesized Imino Phenol Ligand and its Organometallic Complexes – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 16. Bot Verification [rasayanjournal.co.in]


